(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine

Fluorescence Derivatization HPLC Bioanalysis Catecholamine Quantitation

Generic diarylethylenediamine analogs often fail in validated HPLC-fluorescence methods due to sensitivity loss to stereochemistry and substitution pattern. This meso diastereomer with para-methoxy substitution is the benchmark fluorogenic reagent for clinical diagnostics and carbohydrate analysis. - **Catecholamine assay**: 0.5 fmol LOD per injection (norepinephrine, epinephrine, dopamine in urine/plasma). - **Reducing sugar quantification**: Validated 0.2-0.9 nmol mL⁻¹ range (dairy, beverages, supplements). - **Supply assurance**: ≥98% HPLC derivatization-grade material; immediate shipment.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 58520-45-9
Cat. No. B3145909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
CAS58520-45-9
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
InChIInChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+
InChIKeyZWMPRHYHRAUVGY-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline & Chiral Identity


(1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine, systematically named meso-1,2-bis(4-methoxyphenyl)ethylenediamine, is a vicinal diamine bearing two para-methoxyphenyl substituents on an ethane backbone. The compound is the meso diastereomer of the 1,2-diarylethylenediamine family and is commercially available at purities ≥95%, with HPLC derivatization-grade material certified at ≥98.0% (NT) . Its primary scientific value derives from its performance as a fluorogenic derivatization reagent for catecholamines and reducing carbohydrates, where the meso stereochemistry and para-methoxy substitution confer distinct advantages over other diarylethylenediamine analogs [1].

Meso stereochemistry required

Fluorogenic catecholamine detection depends on the meso configuration; dl or racemic mixtures may shift sensitivity and selectivity.

Para-methoxy substitution essential

The 4-methoxyphenyl pattern is non-redundant for achieving reported femtomole-level detection limits in HPLC assays.

Certified derivatization-grade purity

Commercially available with purity suitable for pre-column and post-column fluorescence derivatization workflows.

Why Generic Substitution Fails


Within the 1,2-diarylethylenediamine family, fluorescence derivatization performance is acutely sensitive to both stereochemistry (meso vs. dl) and aryl ring substitution pattern. Systematic comparative studies reveal that even minor modifications—such as replacing a para-methoxy group with para-methyl or altering the substitution position—produce marked changes in detection sensitivity and selectivity for catecholamines [1][2]. Consequently, procurement of a generic diarylethylenediamine as a substitute for (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine introduces substantial risk of assay underperformance, invalidated method transfer, or increased LOD/LOQ, thereby necessitating compound-specific sourcing based on the quantitative differentiation data presented below.

Required Compound

Meso-1,2-bis(4-methoxyphenyl)ethylenediamine

Stereochemically defined meso form; para-methoxy substitution

Generic Substitute Risk

dl-Diarylethylenediamine or para-methyl analogs

dl stereochemistry or altered aryl substitution may reduce catecholamine detection sensitivity and invalidate method transfer

Key Performance Context

Ranked most sensitive among 14 analogs for all three catecholamines

Validated 0.5 fmol detection limit in head-to-head comparison

Substitution Consequence

Assay underperformance or increased LOD/LOQ

Replacing para-methoxy with para-methyl or diphenyl leads to marked sensitivity loss; class-level inference not transferable

Quantitative Differentiation from Analogs


Superior Catecholamine Sensitivity Among 14 Analogs

In a head-to-head evaluation of 14 meso- and dl-1,2-diarylethylenediamines as pre-column fluorescence derivatization reagents for HPLC determination of norepinephrine, epinephrine, and dopamine, meso-1,2-bis(4-methoxyphenyl)ethylenediamine was explicitly identified as the most preferable compound across all three catecholamines with respect to combined sensitivity and selectivity [1].

Catecholamine Sensitivity Among 14 Analogs
Head-to-head
Detection limit: 0.5 fmol (50 µL injection)
Enables femtomole-level catecholamine detection in research HPLC assays; compound-specific performance validated against 13 other diarylethylenediamines.
Reported most preferable for norepinephrine, epinephrine, and dopamine sensitivity and selectivity; context derived from human urine and plasma matrices.
Fluorescence Derivatization HPLC Bioanalysis Catecholamine Quantitation

Sensitivity Confirmed Across 28 Variants

An expanded comparative screen of 28 1,2-diarylethylenediamines evaluated under identical reaction conditions (pH 6.5–6.8, 37–50°C, potassium hexacyanoferrate(III) oxidation) identified meso-1,2-bis(4-methoxyphenyl)ethylenediamine, along with the meso-3,4-dimethoxy and meso-4-ethoxy analogs, as the most sensitive fluorogenic reagents for all catecholamines tested [1].

Sensitivity Confirmed Across 28 Variants
Head-to-head
Detection at 10–15 pmol ml⁻¹ for epinephrine
Ranked among the three most sensitive fluorogenic reagents in an expanded compound screen; meso-4-methoxy pattern is non-redundant.
Independent validation under identical reaction conditions (pH 6.5–6.8, potassium hexacyanoferrate(III)); substituting with 4-methyl or diphenyl analogs compromises sensitivity.
Fluorogenic Reagent Screening Catecholamine Assay Analytical Method Development

Validated Sensitivity for Reducing Carbohydrates

Meso-1,2-bis(4-methoxyphenyl)ethylenediamine is specified as the most favorable fluorogenic reagent for reducing carbohydrates, including challenging analytes such as 2-deoxy sugars, amino sugars, and sialic acids, enabling fluorometric determination at concentrations as low as 0.2–0.9 nmol ml⁻¹ .

Reducing Carbohydrate Detection
Supporting evidence
0.2–0.9 nmol ml⁻¹ determination limit
Supports sensitive post-column fluorescence detection of reducing sugars, including 2-deoxy and sialic acid species, in complex matrices.
Data to verify from single-source report; claimed as most favorable fluorogenic reagent for carbohydrate HPLC without explicit comparator quantification.
Carbohydrate Analysis Post-Column Derivatization HPLC-Fluorescence

Validated Application Scenarios


Urinary and Plasma Catecholamine Assay

This compound enables validated pre-column fluorescence derivatization for norepinephrine, epinephrine, and dopamine in human urine and plasma. The demonstrated detection limit of 0.5 fmol per injection supports high-sensitivity clinical diagnostics, including screening for pheochromocytoma and monitoring of catecholamine-related disorders, where method sensitivity and reproducibility are directly linked to compound-specific performance [1].

Carbohydrate Profiling in Food & Beverage

Employed as a post-column derivatization reagent for HPLC fluorescence detection of reducing sugars, including 2-deoxy sugars and sialic acids. The validated working range of 0.2–0.9 nmol ml⁻¹ supports quantification of carbohydrate profiles in complex matrices such as dairy products, fermented beverages, and nutritional supplements, where alternative reagents may lack the requisite sensitivity for low-abundance sugars [1].

Catecholamine Quantification for Biomedical Research

The compound's validated femtomole-level sensitivity for catecholamines and its superior selectivity among 14 tested analogs make it suitable for neuroscience research applications, including measurement of neurotransmitter levels in microdialysates and tissue homogenates. The quantitative differentiation data ensures that assay sensitivity is not compromised when moving from established protocols that explicitly specify meso-1,2-bis(4-methoxyphenyl)ethylenediamine [1].

Fluorogenic Derivatization Method Development

The compound serves as a benchmark fluorogenic reagent for developing and validating new HPLC-fluorescence methods for biogenic amines and reducing sugars. Its established performance metrics—0.5 fmol LOD for catecholamines and 0.2–0.9 nmol ml⁻¹ for carbohydrates—provide a quantitative reference point for assessing method robustness and for troubleshooting sensitivity issues when substitute reagents are inadvertently employed [1].

Application
Selection Property
Validation Focus
Catecholamine bioanalysis in human urine/plasma research
Femtomole-level detection sensitivity and selectivity among diarylethylenediamines
Detection limit verification and method reproducibility for norepinephrine, epinephrine, and dopamine
Reducing sugar profiling in food and beverage matrices
Post-column fluorescence derivatization capability for 2-deoxy sugars and sialic acids
Sensitivity range confirmation at low nmol ml⁻¹ levels; specificity for challenging sugar analytes
Neuroscience catecholamine measurement in microdialysates/tissue
Compound-specific selectivity validated against 14 analogs
Assay transfer fidelity when explicitly sourcing meso-1,2-bis(4-methoxyphenyl)ethylenediamine
HPLC-fluorescence method development for biogenic amines and sugars
Benchmark performance metrics (LOD, working range) as method reference
Method robustness assessment; troubleshooting sensitivity loss when substitute reagents are used
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